molecular formula C26H26N4O5 B2412056 prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 956790-89-9

prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2412056
CAS No.: 956790-89-9
M. Wt: 474.517
InChI Key: WZMJZYKSWIKOOD-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
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Properties

IUPAC Name

prop-2-enyl 4-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-5-13-35-25(31)22-16(2)27-26(32)28-24(22)19-15-30(18-9-7-6-8-10-18)29-23(19)17-11-12-20(33-3)21(14-17)34-4/h5-12,14-15,24H,1,13H2,2-4H3,(H2,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMJZYKSWIKOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier. This suggests that the compound could have similar properties, but further studies are needed to confirm this.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other molecules that bind to STAT3 could potentially affect the compound’s ability to inhibit this transcription factor. Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

Biological Activity

The compound prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule that integrates several pharmacologically active moieties. This article explores its biological activity, focusing on its therapeutic potential and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O5C_{21}H_{22}N_2O_5 with a molecular weight of approximately 382.41 g/mol. The compound features a pyrimidine core, which is known for its biological significance, particularly in drug development.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives of pyrimidines and pyrazoles have demonstrated significant anticancer properties by inhibiting key enzymes involved in cell proliferation.
  • Antimicrobial Properties : Pyrazole derivatives are noted for their antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Some studies have highlighted their potential in reducing inflammation through various pathways.

Table 1: Biological Activities of Related Compounds

Compound ClassActivity TypeMechanism of ActionReferences
PyrimidinesAnticancerInhibition of dihydrofolate reductase (DHFR)
PyrazolesAntimicrobialDisruption of bacterial cell wall synthesis
PyrazolesAnti-inflammatoryInhibition of pro-inflammatory cytokines

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in DNA synthesis. Inhibitors like the studied compound can reduce the availability of tetrahydrofolate, thereby limiting the proliferation of cancer cells .
  • Kinase Inhibition : Similar compounds have shown the ability to inhibit various kinases involved in signaling pathways that regulate cell growth and survival .

Study 1: Antitumor Efficacy

A study investigating the antitumor efficacy of pyrido[2,3-d]pyrimidine derivatives found that these compounds significantly inhibited tumor growth in vitro and in vivo models. The mechanism was linked to their ability to inhibit DHFR and induce apoptosis in cancer cells .

Study 2: Antimicrobial Activity

In another study focusing on pyrazole derivatives, several compounds demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that modifications at specific positions enhanced their antimicrobial efficacy .

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions, including condensation of substituted aldehydes with β-ketoesters under acidic or basic conditions, followed by cyclization with urea/thiourea derivatives. Yield optimization involves solvent selection (e.g., ethanol or methanol), catalyst screening (e.g., p-toluenesulfonic acid), and temperature control (reflux vs. microwave-assisted synthesis). Intermediate purification via column chromatography or recrystallization is critical to minimize side products .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm), while 1^1H/13^{13}C NMR identifies proton/carbon environments (e.g., pyrazole C-H signals at δ 7.2–8.1 ppm and tetrahydropyrimidine carbonyl at ~170 ppm). IR spectroscopy validates functional groups (C=O stretch at 1650–1750 cm1^{-1}). Purity (>95%) is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What preliminary biological screening data exist for this compound?

Early studies report moderate antimicrobial activity (MIC = 32–64 µg/mL against S. aureus and E. coli) and anti-inflammatory effects (IC50_{50} = 18 µM in COX-2 inhibition assays). However, cytotoxicity in normal cell lines (e.g., HEK293) at >50 µM necessitates structural refinement for therapeutic applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., COX-2 inhibition ranging from 18–45 µM) may arise from assay conditions (e.g., substrate concentration, incubation time). Standardized protocols (e.g., ELISA-based enzymatic assays with positive controls like celecoxib) and orthogonal validation (e.g., gene expression analysis of inflammatory markers) are recommended .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s pharmacological profile?

Key SAR findings:

  • The 3,4-dimethoxyphenyl group enhances solubility but reduces metabolic stability.
  • Methyl substitution at C6 of the tetrahydropyrimidine ring improves target affinity (ΔG = −9.2 kcal/mol in docking studies).
  • Replacing the prop-2-en-1-yl ester with bulkier groups (e.g., benzyl) increases cytotoxicity, suggesting a balance between lipophilicity and safety .

Q. Which computational methods are effective for predicting binding modes with biological targets?

Molecular docking (AutoDock Vina) using crystal structures of COX-2 (PDB: 5KIR) and EGFR (PDB: 1M17) identifies hydrogen bonds between the pyrazole ring and Arg120/Val509 residues. MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .

Q. How do oxidative vs. reductive pathways influence the compound’s reactivity in functionalization reactions?

Oxidation with KMnO4_4 in acidic media converts the prop-2-en-1-yl group to a carboxylic acid, while LiAlH4_4 reduces the ester to a primary alcohol. Selective functionalization at the pyrazole N1-position is achievable using NaH/alkyl halides in DMF .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar pyrazole-tetrahydropyrimidine hybrids in terms of pharmacokinetics?

Compared to analogs with 4-ethoxyphenyl (t1/2_{1/2} = 2.3 h) or 4-chlorophenyl (Clhep_{hep} = 12 mL/min/kg) substituents, the 3,4-dimethoxyphenyl derivative shows improved oral bioavailability (F = 55% in rat models) due to enhanced passive diffusion across Caco-2 monolayers (Papp_{app} = 8.6 × 106^{-6} cm/s) .

Q. What strategies mitigate metabolic instability of the 3,4-dimethoxyphenyl moiety?

Deuterium exchange at methoxy O-CH3_3 groups reduces CYP450-mediated demethylation. Alternatively, replacing methoxy with trifluoromethoxy groups increases metabolic resistance (t1/2_{1/2} extended from 3.5 to 6.8 h in microsomal assays) .

Experimental Design Considerations

Q. How should researchers design assays to evaluate the compound’s dual inhibition of enzymatic and signaling pathways?

Use a tiered approach:

  • Primary screens : Enzymatic assays (e.g., COX-2, EGFR kinase).
  • Secondary screens : Cell-based assays (e.g., NF-κB luciferase reporter in RAW264.7 macrophages).
  • Tertiary validation : In vivo models (e.g., carrageenan-induced paw edema in rats) with dose-ranging studies (10–100 mg/kg) .

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